molecular formula C14H23NO3 B2602285 Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate CAS No. 2253632-77-6

Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate

Cat. No.: B2602285
CAS No.: 2253632-77-6
M. Wt: 253.342
InChI Key: ZOTKFTVKEPFEHW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate is a spirocyclic carbamate derivative featuring a 6-oxospiro[2.5]octane core fused with a tert-butyl carbamate group. The spirocyclic architecture introduces conformational constraints, which can enhance binding specificity in target interactions .

Key structural attributes include:

  • Spiro ring system: The [2.5]octane framework distinguishes it from smaller (e.g., [3.3]heptane) or larger spiro systems.
  • Oxo group: Positioned at the 6th carbon, this group may influence hydrogen-bonding interactions and solubility.
  • Carbamate moiety: The tert-butyl carbamate provides steric protection for the amine group, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-10-8-14(10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKFTVKEPFEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC12CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone. One possible synthetic route is the reaction of tert-butyl carbamate with 6-oxospiro[2.5]octane-2-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ketone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s physical and chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can enhance the compound’s binding affinity and specificity, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Spiro Ring Size and Conformational Effects

  • The [2.5]octane spiro system in the target compound provides a larger ring structure compared to [3.3]heptane analogs (e.g., CAS 1118786-86-9). This increases torsional flexibility but may reduce metabolic stability due to extended hydrophobic surfaces .
  • Smaller spiro systems (e.g., [3.3]heptane) are advantageous in drug design for improved membrane permeability but may limit binding pocket compatibility .

Substituent Position and Functional Group Variations

  • Positional Isomerism : The methyl-carbamate linkage at C2 (target compound) vs. C1 (CAS 82436-95-1) alters steric accessibility. For example, C2 substitution may better accommodate bulkier pharmacophores in synthetic intermediates .
  • Oxo vs. Hydroxy Groups: Replacing the oxo group with a hydroxyl (e.g., CAS 154737-89-0) enhances hydrogen-bond donor capacity but reduces oxidation resistance .

Carbamate vs. Ester Functionality

  • Carbamates (e.g., target compound) exhibit greater hydrolytic stability compared to esters (e.g., CAS 1138480-98-4), making them preferable for prolonged in vivo applications .

Crystallographic and Computational Studies

Software tools such as SHELX and SIR97 have been critical in resolving the crystal structures of spirocyclic carbamates, enabling precise analysis of bond angles and torsional strain . For instance, SHELXL refinements reveal that the [2.5]octane spiro core adopts a chair-like conformation, minimizing steric clashes with the carbamate group .

Biological Activity

Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate is a synthetic organic compound that has garnered interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of tert-butyl carbamate with a spirocyclic ketone, typically under basic conditions using solvents like dichloromethane or tetrahydrofuran. The synthesis involves the formation of a carbamate linkage, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

1. Antimicrobial Properties:
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial activity. This compound may interact with microbial cell membranes or specific enzymes, inhibiting growth or viability.

2. Antiviral and Anticancer Potential:
The unique structure allows for potential interactions with viral proteins or cancer cell pathways. Preliminary studies suggest that this compound could disrupt key processes in viral replication or cancer cell proliferation, although detailed mechanisms remain to be elucidated .

3. Enzyme Interaction:
The compound's ability to modulate enzyme activities has been noted. It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancers .

The mechanism of action for this compound is believed to involve:

  • Binding to Enzymes/Receptors: The spirocyclic structure enhances binding affinity through hydrogen bonding and hydrophobic interactions.
  • Modulation of Biochemical Pathways: By interacting with specific molecular targets, the compound can influence various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth,
AntiviralPotential disruption of viral replication,
AnticancerModulation of cancer cell proliferation,
Enzyme InteractionInhibition/activation of metabolic enzymes,

Case Study: Enzyme Interaction Analysis

In a study examining the effect of this compound on cytochrome P450 enzymes, it was found that the compound increased the activity of certain P450 enzymes in rat liver microsomes by up to 100-fold at higher concentrations. This suggests a significant role in drug metabolism and potential implications for pharmacokinetics in therapeutic applications .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

Compound NameUnique Features
Tert-butyl N-{6-hydroxymethyl...}Contains hydroxymethyl group; different reactivity
Tert-butyl N-{6-azaspiro...}Aza substitution alters biological interactions

The comparison highlights how variations in structure can lead to differences in biological activity and potential applications in medicinal chemistry.

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